

St 587: A Technical Pharmacology and Toxicology Profile

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Compound of Interest

Compound Name: St 587

Cat. No.: B1682476

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St 587, with the chemical name 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a clonidine derivative identified as a highly selective α_1 (α_1) adrenoceptor agonist. Research primarily conducted in the 1980s established its pharmacological profile, highlighting its potent vasoconstrictive effects and its utility as a tool for investigating the sympathetic nervous system. This document provides an in-depth summary of the available pharmacological and toxicological data on **St 587**, intended for researchers, scientists, and drug development professionals.

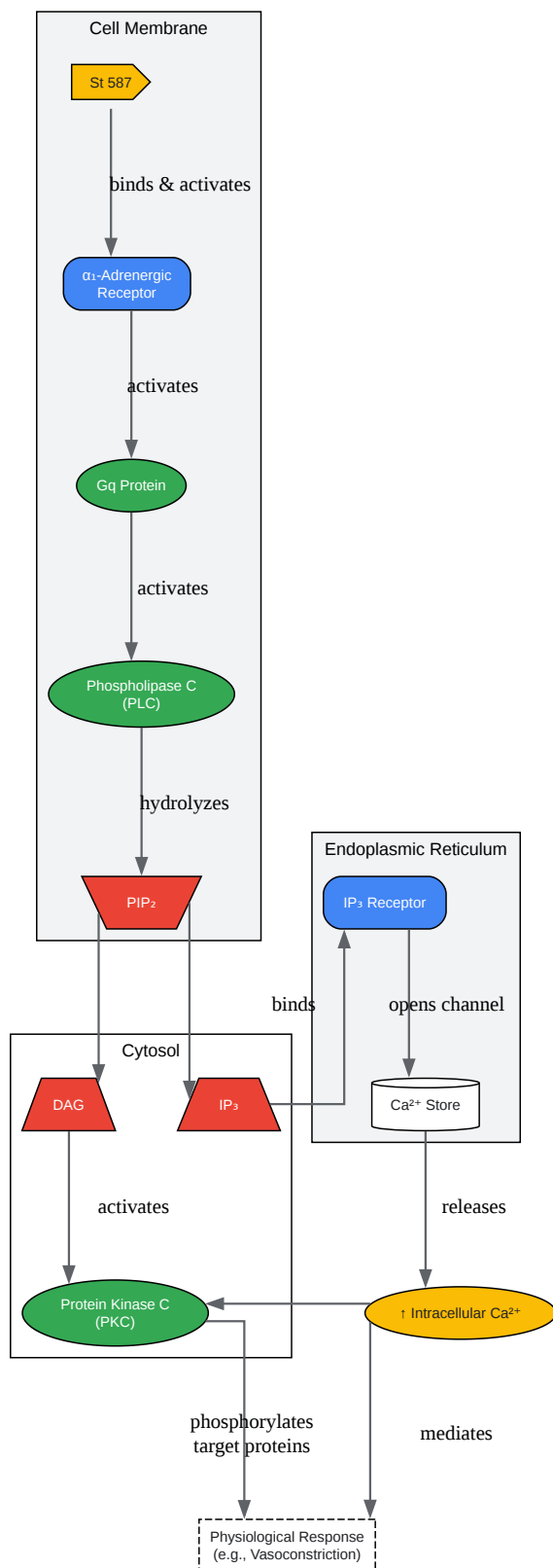
Core Pharmacology

Mechanism of Action

St 587 exerts its effects primarily by selectively binding to and activating α_1 -adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation, stimulate the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP_3) and diacylglycerol (DAG). IP_3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and activation of PKC in vascular smooth muscle cells leads to vasoconstriction and an increase in blood pressure.

While highly selective for the α_1 -adrenoceptor, some studies indicate that at higher doses, **St 587** can also exhibit α_2 -adrenoceptor blocking properties.

Signaling Pathway: α_1 -Adrenergic Receptor Activation



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Caption: Alpha-1 adrenergic receptor signaling pathway activated by **St 587**.

Data Presentation: Pharmacological Effects

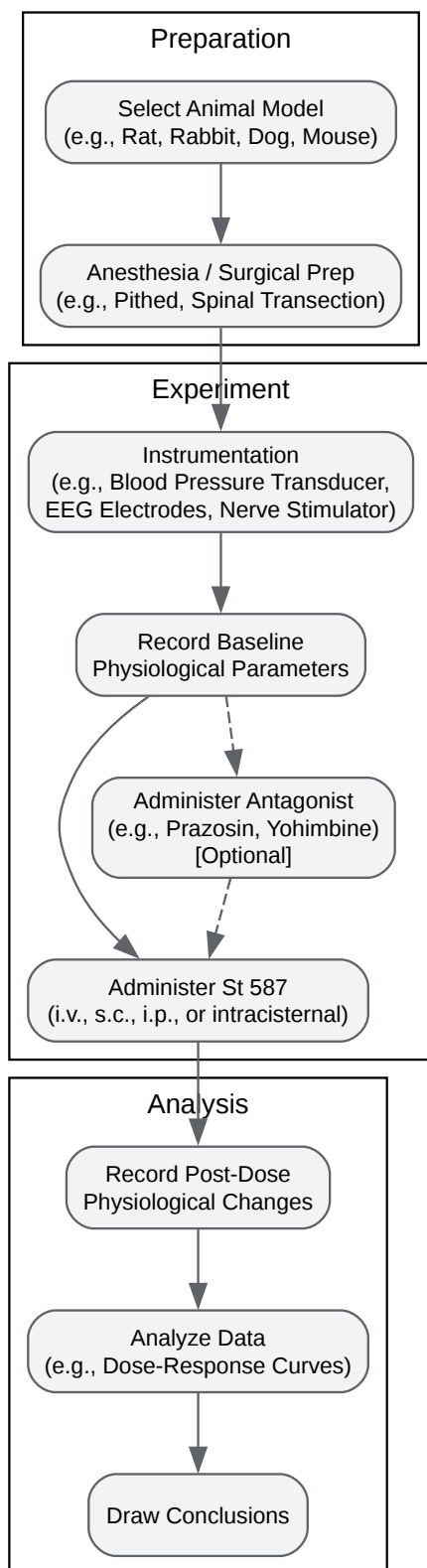
The following table summarizes the quantitative data available from published abstracts, primarily detailing the effective doses of **St 587** in various animal models.

Effect	Animal Model	Dose Range	Route of Administration	Antagonists Used
Increased Blood Pressure	Pithed Rats	1–10,000 µg/kg	Intravenous (i.v.)	Prazosin (α_1), Rauwolscine/Yohimbine (α_2)
Inhibition of Tachycardia	Pithed Rats	N/A	i.v.	Prazosin (α_1), Yohimbine (α_2)
Increased Flexor Reflex	Spinal Rats	1 mg/kg	i.v.	Prazosin, Clozapine (α_1); Yohimbine, Rauwolscine (α_2)
EEG Synchronization	Rabbits	N/A	N/A	Methoxamine
Antagonism of B-HT 920	Pithed Rats	1 mg/kg	i.v.	Prazosin
Antagonism of B-HT 920	Anesthetized Rats	1-10 mg/kg	Subcutaneous (s.c.)	Prazosin
Antagonism of B-HT 920	Anesthetized Dogs	100 µg/kg	Intracisternal	N/A
Antagonism of B-HT 920 / Azepexole	Mice	0.1 or 1 mg/kg	Intraperitoneal (i.p.)	N/A

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving **St 587** are not fully available in the public domain. The following descriptions are based on methodologies briefly outlined in scientific abstracts.

General Workflow for In Vivo Pharmacological Assessment



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